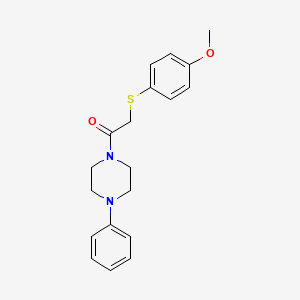
2-(4-Methoxyphenyl)sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxyphenyl)sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone, also known as MPPE, is a chemical compound that has been studied for its potential applications in scientific research. MPPE is a member of a class of compounds known as piperazine derivatives, which have been shown to have a variety of biological activities.
Aplicaciones Científicas De Investigación
Novel Heterocyclic Compound Synthesis and Properties
A study focused on synthesizing a novel heterocyclic compound similar to 2-(4-Methoxyphenyl)sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone, examining its optical and thermal properties. This compound was developed using a standard method and characterized by various techniques including FTIR, single crystal XRD, UV-visible, and thermal analysis, indicating its potential application in material science due to its transparency in the visible region and thermal stability (C. Shruthi et al., 2019).
Electrochemical Synthesis of Phenylpiperazine Derivatives
Electrochemical oxidation methods have been employed to synthesize new phenylpiperazine derivatives, akin to the chemical structure . This environmentally friendly approach demonstrates a significant advancement in the synthesis of phenylpiperazine derivatives, which could have implications in pharmaceutical and organic chemistry due to high atom economy and safe waste management (D. Nematollahi & A. Amani, 2011).
Antimicrobial Activity of Heterocyclic Compounds
Research into multicomponent synthesis of bipyrazoles, utilizing compounds related to this compound, highlighted their potential antimicrobial properties. These synthesized compounds showed promising in vitro antibacterial and antifungal activities, suggesting potential applications in developing new antimicrobial agents (D. Ashok et al., 2014).
Schiff Bases Synthesis and Antimicrobial Activity
Another study synthesized novel Schiff bases from a compound similar to this compound, exploring their antimicrobial activity. This research offers insights into the development of new compounds with potential applications in the medical field, particularly in treating infections (Divyaraj Puthran et al., 2019).
Conformational and Vibrational Studies
Conformational and vibrational studies of an arylpiperazine-based drug, related to this compound, provide crucial information on its biochemical properties. This research could pave the way for the development of new drugs by understanding the molecular docking mechanism of such molecules in human receptors (Abdulmujeeb T. Onawole et al., 2017).
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-23-17-7-9-18(10-8-17)24-15-19(22)21-13-11-20(12-14-21)16-5-3-2-4-6-16/h2-10H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KREORUMUFKYAMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

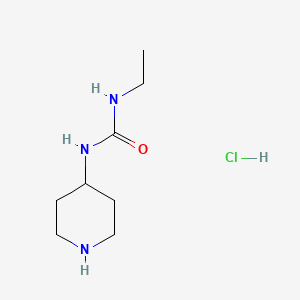
![2-(Difluoromethyl)thieno[2,3-b]pyridine-3-carboxylic acid](/img/structure/B2955960.png)
![Methyl 3-{[2-(trifluoromethyl)-4-pyridinyl]amino}-2-thiophenecarboxylate](/img/structure/B2955961.png)
![Tert-butyl 4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carboxylate](/img/structure/B2955962.png)
![4,7,8-Trimethyl-2,6-bis(prop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2955965.png)
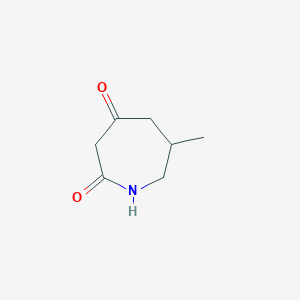
![Ethyl 6-[(4-chlorobenzyl)amino]-5-cyano-2-phenylnicotinate](/img/structure/B2955969.png)
![N-(1-Cyanocyclohexyl)-2-[4-(4-cyano-3-methyl-1,2-thiazol-5-yl)piperazin-1-yl]acetamide](/img/structure/B2955970.png)

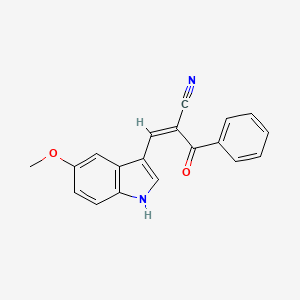
![(Z)-ethyl 2-((benzo[d]thiazole-6-carbonyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2955976.png)
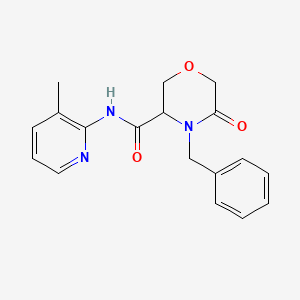

![7-(4-chlorobenzyl)-8-[(dibenzylamino)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)